TECC exhibits catalytic activity in several organic reactions. Studies have shown its effectiveness in:
TECC can be used as a precursor for the synthesis of various chromium-based materials. Due to its well-defined structure, it allows for controlled deposition of chromium atoms during material processing. Research has explored its application in:
Tris(ethylenediamine)chromium(III) chloride, with the chemical formula C₆H₂₆Cl₃CrN₆O, is a coordination compound that features chromium in a +3 oxidation state complexed with three ethylenediamine ligands and three chloride ions. This compound is typically encountered as a yellow powder or crystalline solid, and it is known for its insolubility in water, which distinguishes it from other chromium complexes that may exhibit different solubility profiles . The molecular weight of tris(ethylenediamine)chromium(III) chloride is approximately 356.67 g/mol .
Tris(ethylenediamine)chromium(III) chloride can be synthesized through several methods, including:
These methods may vary in terms of yield, purity, and scalability depending on the specific experimental conditions employed .
Tris(ethylenediamine)chromium(III) chloride has several applications across various fields:
Tris(ethylenediamine)chromium(III) chloride belongs to a class of metal-amine complexes that exhibit unique properties based on their metal centers and ligand environments. Some similar compounds include:
Compound Name | Metal Center | Ligands | Solubility | Biological Activity |
---|---|---|---|---|
Tris(ethylenediamine)chromium(III) chloride | Chromium | Ethylenediamine | Insoluble | Potentially beneficial |
Chromium(III) Chloride | Chromium | None | Soluble | Limited biological activity |
Tris(2-aminoethyl)amine Chromium(III) | Chromium | 2-aminoethylamine | Varies | Varies |
Nickel(II) Tris(ethylenediamine) | Nickel | Ethylenediamine | Soluble | Varies |
The uniqueness of tris(ethylenediamine)chromium(III) chloride lies in its specific ligand arrangement and the resultant properties that differentiate it from other metal complexes, particularly regarding its potential applications in biological systems and materials science .
The discovery of tris(ethylenediamine)chromium(III) chloride is rooted in Alfred Werner’s revolutionary coordination theory, proposed in 1893. Werner’s work on cobalt(III) ammine complexes, such as [Co(NH₃)₆]Cl₃, established the concept of primary and secondary valences, fundamentally redefining the understanding of metal-ligand bonding. By the early 20th century, researchers sought to extend Werner’s principles to other transition metals. The chromium analogue emerged as a natural candidate due to chromium(III)’s stable +3 oxidation state and propensity for octahedral coordination.
In 1968, Gillard and Mitchell developed a streamlined synthesis of [Cr(en)₃]³⁺ using metallic zinc as a catalyst, enabling large-scale production and detailed characterization. This method involved reducing chromium(III) chloride in the presence of ethylenediamine, yielding the tris-complex with high purity.
Tris(ethylenediamine)chromium(III) chloride, a coordination compound featuring chromium in the +3 oxidation state complexed with three bidentate ethylenediamine ligands and three chloride counterions, has been extensively studied for its unique structural and spectroscopic properties [2]. This compound typically exists as a yellow crystalline solid or powder and is commonly encountered in its hydrated form, most frequently as the hemiheptahydrate (3.5 water molecules) [29] [30].
The synthesis of tris(ethylenediamine)chromium(III) chloride can be achieved through several distinct methodological approaches, each offering specific advantages in terms of yield, purity, and reaction conditions .
Solid-state reactions represent an important synthetic pathway for the preparation of tris(ethylenediamine)chromium(III) chloride, particularly when high purity and specific crystalline forms are desired [6]. One notable solid-state method involves the reaction between tris(ethylenediamine)chromium(III) complexes and alkali metal halides or thiocyanates [6].
Research by the Defense Technical Information Center has demonstrated that when tris(ethylenediamine)chromium(III) complexes with various anions (chloride, bromide, iodide, or thiocyanate) are heated in the solid state with ammonium or alkali metal salts, controlled ligand substitution occurs [6]. The reaction proceeds according to the following general scheme:
[Cr(en)₃]X₃ + NH₄Y → cis-[Cr(en)₂Y₂]X + en + NH₃ + HX
where X and Y represent halide or thiocyanate anions [6]. The reaction product is typically cis-[Cr(en)₂Y₂]X, where Y and X may be the same or different anions depending on the matrix material employed [6].
The effectiveness of anion coordination in an ammonium salt matrix follows the order: F⁻ > SCN⁻ > Cl⁻ > Br⁻, while in an alkali metal salt matrix, the order is: SCN⁻ > F⁻ > Cl⁻ > Br⁻ [6]. This "thermal matrix" method offers a valuable synthetic route for preparing bis(ethylenediamine)chromium(III) complexes, which can subsequently be converted to the tris complex through additional reactions [6] [2].
Solution-phase ligand exchange represents the most common and versatile approach for synthesizing tris(ethylenediamine)chromium(III) chloride [2] . Several methodologies have been developed, with the zinc-catalyzed synthesis being particularly noteworthy for its efficiency and convenience [24] [25].
Gillard and Mitchell developed a method using metallic zinc as a catalyst that significantly improved the synthesis of tris(ethylenediamine)chromium(III) salts [24]. In this procedure, chromium(III) chloride is dissolved in methanol in the presence of zinc metal, followed by the addition of ethylenediamine [24] [26]. The reaction mixture is heated for approximately one hour, resulting in yields of around 51%, which represents a substantial improvement over previous methods [26].
Another well-documented solution-phase approach involves the reaction of hydrated chromium(III) chloride with ethylenediamine in the presence of a decolorizing agent [8]. The reaction proceeds as follows:
CrCl₃·6H₂O + 3 en → [Cr(en)₃]Cl₃ + 6H₂O
This method typically yields the hydrated form of the complex, [Cr(en)₃]Cl₃·3.5H₂O [8] [29].
The mechanism of ligand exchange in solution involves the substitution of water molecules in the chromium coordination sphere with ethylenediamine ligands [27]. This process is influenced by several factors:
Table 1: Optimization Parameters for Solution-Phase Synthesis of [Cr(en)₃]Cl₃
Parameter | Optimal Range | Effect on Product |
---|---|---|
pH | 3-4 | Stabilizes Cr(III) center |
Temperature | 65-70°C | Accelerates ligand substitution |
Reaction Time | >60 minutes | Ensures complete chelation |
Cr:en Ratio | 1:4 | Drives formation of tris-complex |
Solvent | Methanol | Enhances ligand coordination |
The solution-phase ligand exchange mechanism is believed to proceed through an associative pathway, where the entering ethylenediamine ligand coordinates to the chromium center before the departure of the leaving group [27]. This is consistent with the general behavior of chromium(III) complexes, which typically undergo ligand substitution via associative mechanisms due to the d³ electronic configuration of chromium(III) [27].
Thermal decomposition represents both a synthetic challenge and an opportunity in the chemistry of tris(ethylenediamine)chromium(III) chloride [2] [3]. Understanding the thermal behavior of this complex is crucial for controlling its synthesis and conversion to related compounds [36].
The thermal decomposition of tris(ethylenediamine)chromium(III) chloride begins at approximately 160-210°C, with the precise temperature depending on the counterion and hydration state [36] [3]. The primary decomposition pathway involves the loss of one ethylenediamine ligand, resulting in the formation of cis-dichlorobis(ethylenediamine)chromium(III) chloride [2] [3]:
[Cr(en)₃]Cl₃ → cis-[Cr(en)₂Cl₂]Cl + en
This transformation is particularly valuable as a synthetic intermediate, as noted by researchers who have utilized this thermal decomposition to prepare cis-dichlorobis(ethylenediamine)chromium(III) complexes [3]. The reaction is optimally conducted at 210°C for approximately five hours, resulting in approximately 85% conversion to the cis-[Cr(en)₂Cl₂]Cl product [36].
Interestingly, the thermal decomposition of tris(ethylenediamine)chromium(III) chloride can be catalyzed by trace amounts of ammonium chloride, which significantly accelerates the reaction rate [36]. This catalytic effect has been attributed to the ability of ammonium ions to facilitate the removal of ethylenediamine through acid-base interactions [36].
The thermal stability of tris(ethylenediamine)chromium(III) complexes varies with the counterion [36]. For example, while the chloride complex decomposes at around 210°C, the thiocyanate complex begins decomposition at the lower temperature of approximately 130°C [36]. Furthermore, the thiocyanate complex typically yields the trans-[Cr(en)₂(SCN)₂]SCN isomer rather than the cis isomer formed from the chloride complex [36].
Thermogravimetric analysis (TGA) has been employed to study the thermal decomposition of tris(ethylenediamine)chromium(III) chloride in detail [38]. TGA measurements reveal distinct weight loss stages corresponding to:
These thermal decomposition pathways not only provide insights into the stability of the complex but also offer synthetic routes to bis(ethylenediamine)chromium(III) complexes that would be difficult to prepare by direct methods [3] [36].
Crystallographic studies of tris(ethylenediamine)chromium(III) chloride have provided detailed insights into its molecular structure, packing arrangements, and intermolecular interactions [22] [28].
X-ray diffraction studies have revealed that tris(ethylenediamine)chromium(III) chloride typically crystallizes in the monoclinic crystal system [22] [28]. The complex consists of discrete [Cr(en)₃]³⁺ cations and Cl⁻ anions, with the chromium(III) center adopting an octahedral coordination geometry through the six nitrogen atoms of the three bidentate ethylenediamine ligands [22] [28].
The [Cr(en)₃]³⁺ cation exhibits D₃ symmetry in the crystal structure, with the three ethylenediamine ligands arranged around the chromium center in a propeller-like configuration [22]. This arrangement gives rise to optical isomerism, with both Λ (left-handed) and Δ (right-handed) forms possible [22]. In the crystal structure of tris(ethylenediamine)chromium(III) hexacyanocobaltate(III) hexahydrate, for example, the site symmetry at chromium is 2, and the Λ configuration of the cation adopts a Λλλλ conformation [22].
The average Chromium-Nitrogen bond lengths in the [Cr(en)₃]³⁺ cation typically fall in the range of 2.07-2.09 Å, consistent with the expected values for chromium(III)-nitrogen coordinate bonds [22] [28]. The bite angle of the ethylenediamine chelate rings (N-Cr-N) is approximately 82-84°, resulting in a slight distortion from perfect octahedral geometry [28].
In the crystal structure of tris(ethylenediamine)chromium(III) pentacyanonickelate(II) sesquihydrate, the complex crystallizes in the space group P2₁/c of the monoclinic system, with eight formula units in a cell of dimensions a = 14.883(4), b = 15.748(4), c = 16.464(5) Å, β = 94.88(1)° [28]. The calculated density of 1.55 g/cm³ agrees well with the observed density of 1.56 ± 0.02 g/cm³ [28].
The hemiheptahydrate form of tris(ethylenediamine)chromium(III) chloride has a molecular weight of 401.71 g/mol (338.65 g/mol for the anhydrous form) and typically appears as yellow crystals or powder [29] [30]. The linear formula is represented as Cr(H₂NCH₂CH₂NH₂)₃Cl₃·3.5H₂O [29] [30].
The hydrated forms of tris(ethylenediamine)chromium(III) chloride exhibit extensive hydrogen-bonding networks that play a crucial role in stabilizing the crystal structure [22] [31]. These hydrogen bonds connect the [Cr(en)₃]³⁺ cations, chloride anions, and water molecules into a three-dimensional supramolecular framework [22].
The primary hydrogen-bonding interactions in these structures involve:
Research has shown that the coordination of ethylenediamine to metal ions significantly strengthens its hydrogen-bonding capabilities with water molecules [31]. While non-coordinated ethylenediamine and water molecules have an interaction energy of approximately -2.3 kcal/mol, the interaction energy for coordinated ethylenediamine spans from -4.0 to -28.0 kcal/mol, depending on the metal ion and charge of the complex [31].
The hydrogen-bonding networks in hydrated tris(ethylenediamine)chromium(III) chloride are characterized by O-H distances typically in the range of 2.0-2.1 Å and hydrogen bond angles (O-H···X) of approximately 150-160° [31]. These values are consistent with moderate to strong hydrogen bonds [31].
In the crystal structure of tris(ethylenediamine)chromium(III) hexacyanocobaltate(III) hexahydrate, hydrogen bonding connects the anions, cations, and water molecules into a complex three-dimensional network [22]. Similar hydrogen-bonding patterns have been observed in other hydrated forms of tris(ethylenediamine)chromium(III) complexes [22] [28].
The presence of water molecules in the crystal structure not only facilitates hydrogen bonding but also influences the overall packing arrangement and stability of the complex [31] [34]. The water molecules often occupy specific crystallographic sites and can form hydrogen-bonded clusters or chains within the crystal structure [34].
Spectroscopic techniques have been extensively employed to characterize tris(ethylenediamine)chromium(III) chloride, providing valuable insights into its electronic structure, bonding, and molecular vibrations [19] [33].
Infrared spectroscopy has proven to be a powerful tool for characterizing tris(ethylenediamine)chromium(III) chloride and distinguishing it from related complexes [19] [32]. The IR spectrum of this complex exhibits characteristic bands associated with both the ethylenediamine ligands and the chromium-nitrogen coordination bonds [19] [35].
Key IR spectral features of tris(ethylenediamine)chromium(III) chloride include:
N-H stretching vibrations: These appear as multiple bands in the region of 3200-3300 cm⁻¹, with the exact positions influenced by hydrogen bonding [19] [35].
C-H stretching vibrations: These are observed in the region of 2850-2950 cm⁻¹, corresponding to the methylene groups of the ethylenediamine ligands [19].
N-H bending vibrations: These appear in the region of 1580-1650 cm⁻¹ [19] [35].
C-H bending vibrations: These are observed in the region of 1440-1470 cm⁻¹ [19].
C-N stretching vibrations: These appear in the region of 1000-1200 cm⁻¹ [19] [35].
Cr-N stretching vibrations: These are particularly diagnostic and appear in the lower frequency region of 450-600 cm⁻¹ [19] [32].
The Cr-N stretching vibrations are especially valuable for characterizing the coordination environment of the chromium center [32]. For tris(ethylenediamine)chromium(III) complexes, these vibrations typically appear in the range of 590-574 cm⁻¹, which differs from the corresponding bands in propylenediamine complexes [32].
Comparative IR studies of chromium(III) bis(ethylenediamine) complexes have revealed characteristic differences between the spectra of cis and trans isomers, particularly in the region of 550-395 cm⁻¹ [19]. These differences can be used to distinguish between geometric isomers and confirm the structure of tris(ethylenediamine)chromium(III) chloride [19].
The IR spectrum of tris(ethylenediamine)chromium(III) chloride is also sensitive to the hydration state of the complex [35]. The presence of water molecules in the crystal structure gives rise to additional bands associated with O-H stretching (3400-3600 cm⁻¹) and bending (1600-1650 cm⁻¹) vibrations, as well as modifications to the N-H stretching bands due to hydrogen bonding interactions [35].
The UV-Visible absorption spectrum of tris(ethylenediamine)chromium(III) chloride provides valuable information about its electronic structure and d-d transitions [33] [37]. As a d³ chromium(III) complex with octahedral geometry, it exhibits characteristic absorption bands corresponding to spin-allowed and spin-forbidden transitions from the ⁴A₂g ground state to various excited states [33] [37].
The primary absorption features in the UV-Vis spectrum of tris(ethylenediamine)chromium(III) chloride include:
A band at approximately 350-380 nm, assigned to the ⁴A₂g → ⁴T₁g(P) transition [33] [37].
A band at approximately 430-470 nm, assigned to the ⁴A₂g → ⁴T₁g(F) transition [33] [37].
A band at approximately 560-580 nm, assigned to the ⁴A₂g → ⁴T₂g transition [33] [37].
Weak bands in the 650-750 nm region, corresponding to spin-forbidden transitions to doublet states [33].
The exact positions and intensities of these bands are influenced by the ligand field strength of ethylenediamine, which is stronger than that of water but weaker than that of many other nitrogen-donor ligands [37]. The ligand field parameter 10Dq for tris(ethylenediamine)chromium(III) complexes is typically around 17,750 cm⁻¹, compared to 17,100 cm⁻¹ for hexaaquachromium(III) complexes [37].
Notably, the absorption maxima for tris(ethylenediamine)chromium(III) complexes are relatively intense compared to those of hexaaquachromium(III) complexes [37]. This enhanced intensity has been attributed to the lower symmetry of the ligand arrangement around the chromium center in the chelate complex, which lacks a center of symmetry present in the hexaaqua ion [37]. The absence of a center of symmetry relaxes the selection rules for d-d transitions, resulting in higher molar absorptivity values [37].
UV-Vis spectroscopy has also been used to study the electronic transitions in tetragonal chromium(III) complexes derived from tris(ethylenediamine)chromium(III) through thermal decomposition [33]. These studies have revealed low-intensity doublet absorption bands and high-intensity charge transfer bands in the spectra of ethylenediamine complexes of chromium(III) [33].
The molar absorptivity (ε) values for the d-d transitions in tris(ethylenediamine)chromium(III) chloride are relatively low (typically less than 100 L·mol⁻¹·cm⁻¹), consistent with the partially forbidden nature of these transitions [37] [43]. However, they are significantly higher than those of the corresponding transitions in hexaaquachromium(III) complexes, reflecting the lower symmetry of the tris(ethylenediamine) complex [37].